![molecular formula C21H21ClFNO3 B1327321 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone CAS No. 898756-19-9](/img/structure/B1327321.png)

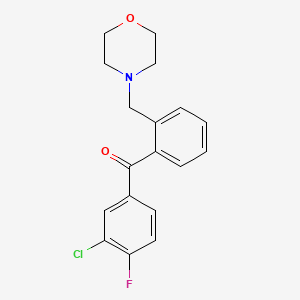

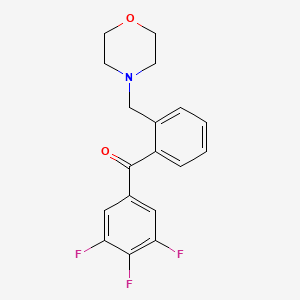

4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

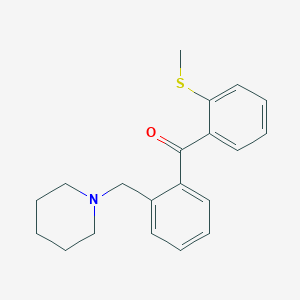

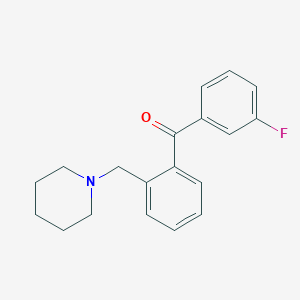

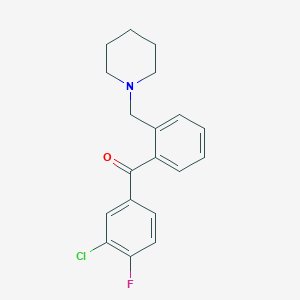

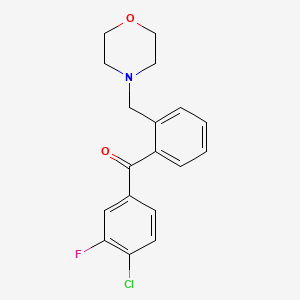

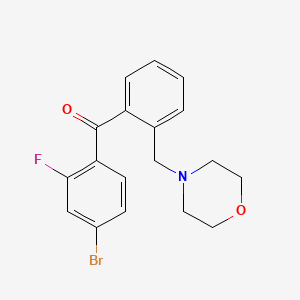

The compound 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is a complex organic molecule that may be related to the field of heterocyclic chemistry and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of such a molecule.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of building blocks that can introduce various functional groups into the final compound. Paper discusses 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for solid-phase synthesis, which could potentially be modified to synthesize the target compound. The paper details the use of this building block to create various nitrogenous heterocycles, which are crucial in drug discovery. Although the paper reports unsuccessful attempts to prepare an 8-membered benzodiazocine cycle, the methodologies described could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Paper reports on the synthesis and structural analysis of a related compound, 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione. The paper includes single-crystal X-ray structure determination and NMR spectroscopic analyses, which are techniques that could also be applied to the target compound to elucidate its structure. The comparison of crystal structures and the use of percent buried volume (%Vbur) calculations provide insights into the steric hindrance around reactive sites, which is valuable information for predicting the reactivity of the target compound.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly discuss the chemical reactions of the target compound, but they do provide insights into the reactivity of similar compounds. For example, paper describes the immobilization of a building block on Rink resin and subsequent reactions, including chlorine substitution and nitro group reduction. These reactions are relevant to the functional groups present in the target compound and could inform the analysis of its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. Paper discusses the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis of lignins, which highlights the importance of spectroscopic techniques in analyzing the properties of organic compounds. Although the target compound is not lignin, the principles of quantitative NMR analysis could be applied to determine its hydroxyl group content and other properties.

科学的研究の応用

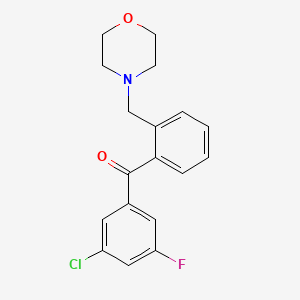

Regioselectivity in Acylation Reactions : A study conducted by Koszytkowska-Stawińska, Gębarowski, and Sas (2004) discusses the acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide, which is relevant to the synthesis of compounds similar to 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone. This research provides insights into the effect of base and acyl chloride on the regioselectivity of acylation reactions (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Synthesis of Spiro Compounds for Antiviral Evaluation : Apaydın, Loy, Stevaert, and Naesens (2020) synthesized a series of spirothiazolidinone compounds, including N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. These compounds were evaluated for their antiviral activity, demonstrating the potential of spiro compounds in drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).

Anticonvulsant Activity of Spirodecane Derivatives : In a study by Brubaker and Colley (1986), 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes were synthesized and evaluated for their dopamine agonist activity, exploring their potential in central nervous system applications. This research highlights the role of spirodecane derivatives in the development of drugs with central nervous system activity (Brubaker & Colley, 1986).

Application in Water-Soluble Carcinogenic Dye Removal : Akceylan, Bahadir, and Yılmaz (2009) developed a calix[4]arene-based polymer using a derivative of 1,4-dioxa-8-azaspiro[4.5]decane for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines. This research indicates the potential of such compounds in environmental applications, particularly in the field of wastewater treatment and pollution control (Akceylan, Bahadir, & Yılmaz, 2009).

特性

IUPAC Name |

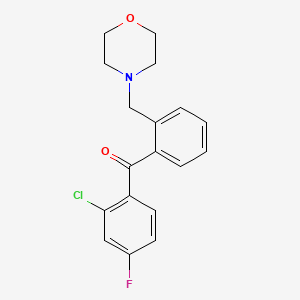

(4-chloro-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNWWABRUKXJBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643770 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |

CAS RN |

898756-19-9 |

Source

|

| Record name | Methanone, (4-chloro-3-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

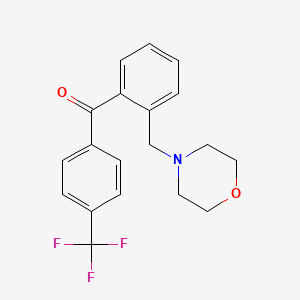

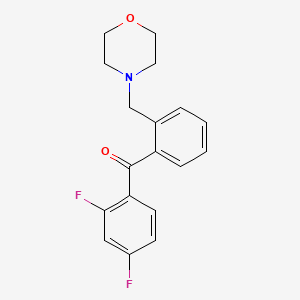

![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)